methanone CAS No. 477711-17-4](/img/structure/B2672748.png)

[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

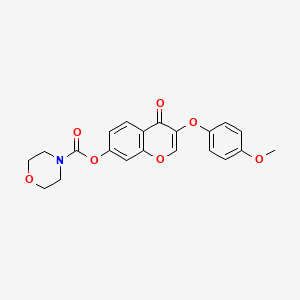

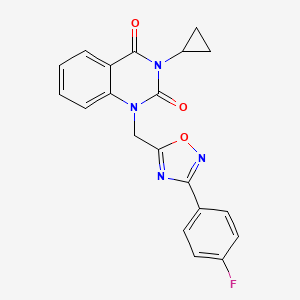

The compound “3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone” is a benzimidazole derivative . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole moiety, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . It also contains a pyrazole ring and a phenyl ring attached to a methanone group.Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Screening

A novel series of compounds, including thiazolyl pyrazole and benzoxazole derivatives, have been synthesized and evaluated for their antibacterial activities. These compounds were characterized by spectral and analytical data, indicating the potential of similar structures for antimicrobial applications (Landage, Thube, & Karale, 2019).

Optical, Electrical, and Thermal Properties

Research into benzimidazole monomers and oligomers has revealed significant insights into their optical, electrical, electrochemical, and thermal properties. These compounds, including variations of benzimidazole, show promise for applications in materials science due to their band gap values and electrical conductivity, which have been studied using UV-visible spectroscopy, cyclic voltametry, and other techniques (Anand & Muthusamy, 2018).

Anti-inflammatory Activity

A series of novel pyrazole derivatives of gallic acid have been synthesized and evaluated for their anti-inflammatory activity. This study underscores the potential of such compounds in developing new anti-inflammatory drugs (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Antimicrobial and Phytotoxic Screening

Pyrazolines, recognized for their biological and pharmaceutical importance, have been synthesized and subjected to antimicrobial and phytotoxic assays. This research highlights the diverse potential applications of these compounds in addressing microbial infections and assessing phytotoxicity (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015).

Anticancer Potential

The exploration of novel pyrazoline derivatives for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) has opened new avenues for anticancer research. Some of these compounds have shown promising results in inhibiting cancer cell growth, suggesting their potential as anticancer agents (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).

These studies collectively demonstrate the multifaceted applications of compounds structurally related to "3-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone" in various fields of scientific research, including antibacterial, anti-inflammatory, and anticancer activities, as well as their significance in material science. The continued investigation of these compounds can contribute significantly to the development of new drugs and materials with enhanced properties.

Direcciones Futuras

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, given the wide range of activities exhibited by benzimidazole derivatives . Additionally, the development of efficient synthetic routes for this compound could be another area of focus.

Propiedades

IUPAC Name |

[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17IN4O/c25-19-12-10-18(11-13-19)24(30)29-15-14-21(27-29)23-26-20-8-4-5-9-22(20)28(23)16-17-6-2-1-3-7-17/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZSNLJOLPWWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=C(C=C5)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17IN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2672666.png)

![trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone](/img/structure/B2672668.png)

![(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2672674.png)

![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2672676.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)

![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)

![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2672679.png)

![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)